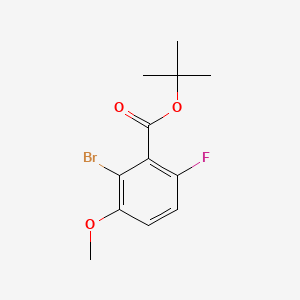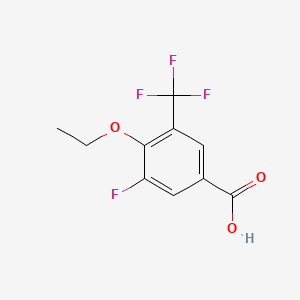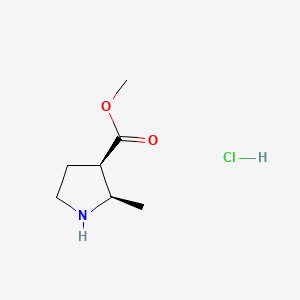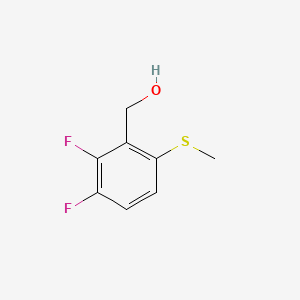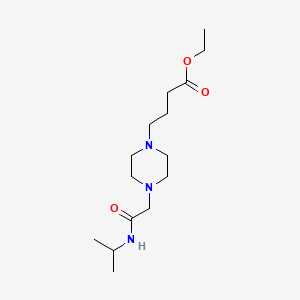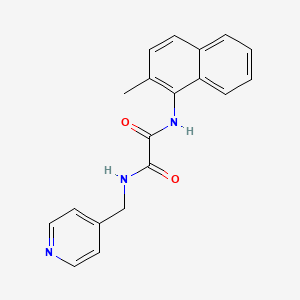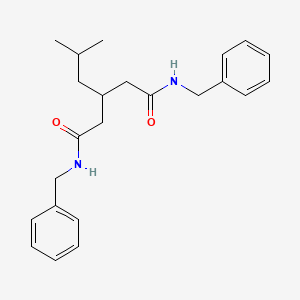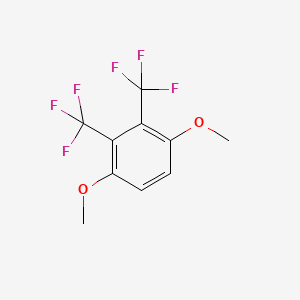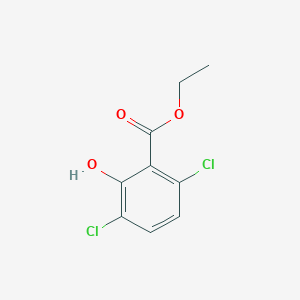
1-Benzyl-3,5-dimethyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,5-dimethyl-1,4-diazepane is a chemical compound with the molecular formula C14H22N2 It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,5-dimethyl-1,4-diazepane typically involves the reaction of benzylamine with 3,5-dimethyl-1,4-diazepane under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3,5-dimethyl-1,4-diazepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and suitable solvents.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
1-Benzyl-3,5-dimethyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,5-dimethyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3,6-dimethyl-1,4-diazepane
- 1-Benzyl-1,4-diazepane
- 1-Benzyl-5-methyl-1,4-diazepane
Comparison: 1-Benzyl-3,5-dimethyl-1,4-diazepane is unique due to the specific positioning of the methyl groups on the diazepane ring This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
1-benzyl-3,5-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(10-13(2)15-12)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |
Clé InChI |
MSFMWODNOMKUPI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC(N1)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




